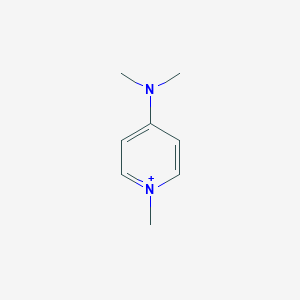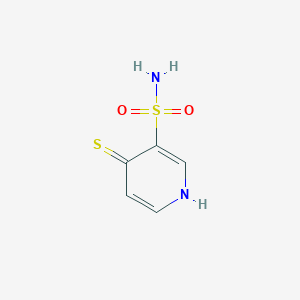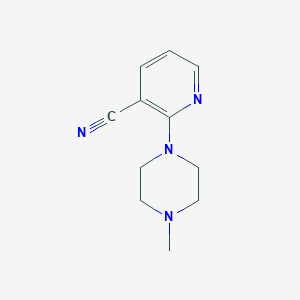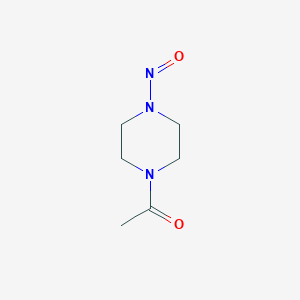![molecular formula C16H25NO B186441 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine CAS No. 5321-15-3](/img/structure/B186441.png)
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine, also known as MPHP, is a designer drug that belongs to the class of pyrrolidine derivatives. It is a psychoactive substance that has been gaining popularity in the recreational drug market. MPHP has been found to have a stimulant effect on the central nervous system, similar to other drugs such as amphetamines and cocaine. In recent years, there has been an increase in scientific research on MPHP, with a focus on its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to feelings of euphoria and increased energy.
Effets Biochimiques Et Physiologiques
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, prolonged use of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to a number of negative effects, including anxiety, paranoia, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has a number of advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulants on the brain. However, there are also a number of limitations to its use. The drug has a high potential for abuse and can be dangerous if not used properly. It is also difficult to control the dosage of the drug, which can make it difficult to study its effects accurately.
Orientations Futures
There are a number of future directions for research on 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. One area of interest is the development of new drugs that are based on the structure of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. These drugs could be used to treat a range of conditions, including ADHD and narcolepsy. Another area of research is the study of the long-term effects of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine use on the brain and body. This could help to inform public health policies and interventions aimed at reducing the harms associated with drug use.
Méthodes De Synthèse
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine involves the reaction of 4-methylphenol with 1-bromopentane to form 4-methylphenylpentan-1-ol. This compound is then reacted with pyrrolidine and hydrochloric acid to form 1-[5-(4-methylphenoxy)pentyl]pyrrolidine. The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies, with a focus on its potential use as a research tool. One area of research has been the study of the drug's effects on the central nervous system. 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a stimulant effect on the brain, leading to increased alertness and energy levels. This makes it a potentially useful tool for studying the effects of stimulants on the brain.
Propriétés
Numéro CAS |
5321-15-3 |
|---|---|
Nom du produit |
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1-[5-(4-methylphenoxy)pentyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Clé InChI |
BZZGABFEBXYWST-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)




![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)


![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)